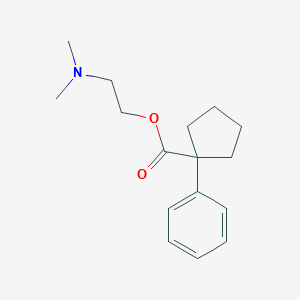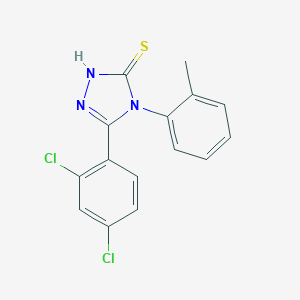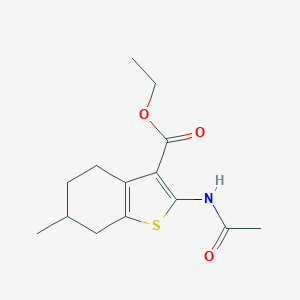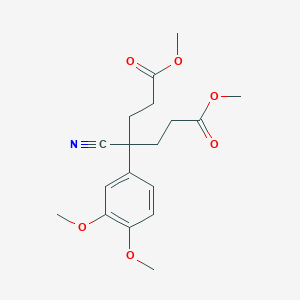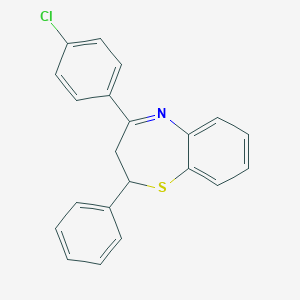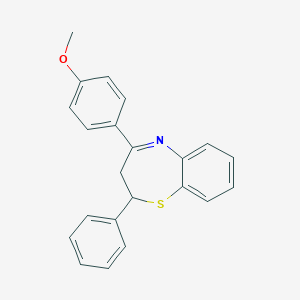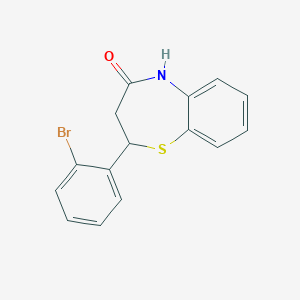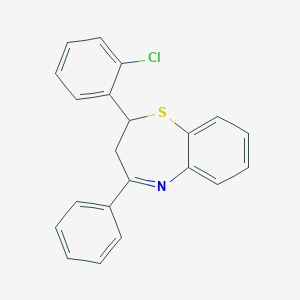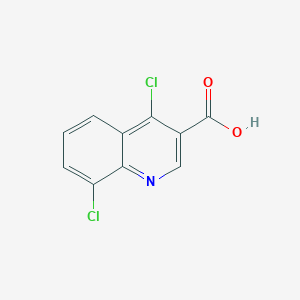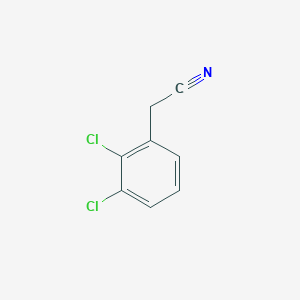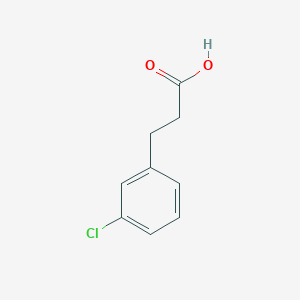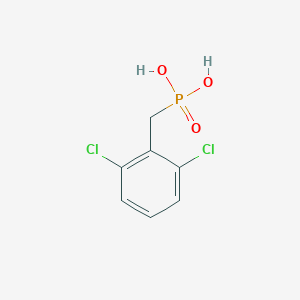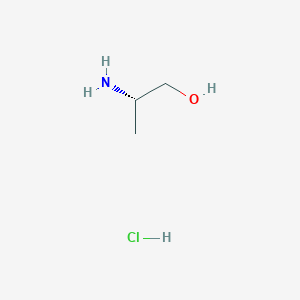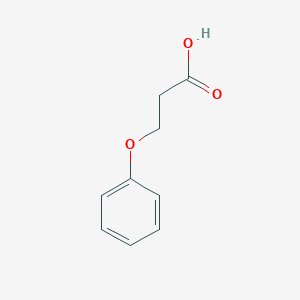acetic acid CAS No. 68802-14-2](/img/structure/B186533.png)
[(Chloroacetyl)amino](phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Chloroacetyl)amino](phenyl)acetic acid, also known as CPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA belongs to the class of amino acids and is a derivative of phenylacetic acid.
Applications De Recherche Scientifique
[(Chloroacetyl)amino](phenyl)acetic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have antimicrobial, antiviral, and anticancer properties. [(Chloroacetyl)amino](phenyl)acetic acid has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other compounds.
Mécanisme D'action
[(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to inhibit the replication of viruses by interfering with their replication cycle.
Effets Biochimiques Et Physiologiques
[(Chloroacetyl)amino](phenyl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines. [(Chloroacetyl)amino](phenyl)acetic acid has also been found to have antioxidant properties and can scavenge free radicals. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid has been found to have an analgesic effect and can reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
[(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. [(Chloroacetyl)amino](phenyl)acetic acid is also stable under standard laboratory conditions. However, [(Chloroacetyl)amino](phenyl)acetic acid has some limitations for lab experiments. It is highly toxic and can pose a risk to researchers if not handled properly. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid is not water-soluble, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of [(Chloroacetyl)amino](phenyl)acetic acid. One potential application is in the development of new anticancer drugs. [(Chloroacetyl)amino](phenyl)acetic acid has been found to be effective against a range of cancer cell lines, and further research could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, [(Chloroacetyl)amino](phenyl)acetic acid could be studied for its potential use in the treatment of viral infections. Finally, [(Chloroacetyl)amino](phenyl)acetic acid could be used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Conclusion
[(Chloroacetyl)amino](phenyl)acetic acid is a synthetic compound that has potential therapeutic applications in various fields of medicine. It has been studied for its antimicrobial, antiviral, and anticancer properties, as well as its potential use as a drug delivery system. [(Chloroacetyl)amino](phenyl)acetic acid exerts its effects by inhibiting the activity of enzymes involved in various metabolic pathways. While [(Chloroacetyl)amino](phenyl)acetic acid has several advantages for lab experiments, it also has some limitations due to its toxicity and limited solubility. Future research could lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
[(Chloroacetyl)amino](phenyl)acetic acid can be synthesized by the reaction of chloroacetyl chloride with phenylalanine. The reaction takes place in the presence of a base such as sodium bicarbonate. The resulting compound is then purified through recrystallization using a suitable solvent such as ethanol.
Propriétés
Numéro CAS |
68802-14-2 |
|---|---|
Nom du produit |
[(Chloroacetyl)amino](phenyl)acetic acid |
Formule moléculaire |
C10H10ClNO3 |
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-6-8(13)12-9(10(14)15)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13)(H,14,15) |
Clé InChI |
YZOSWXATEQPYKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCl |
Autres numéros CAS |
68802-14-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



